Product packaging for Methyl 2-bromo-5-methylbenzoate(Cat. No.:CAS No. 90971-88-3)

Methyl 2-bromo-5-methylbenzoate

Cat. No.: B1590899
CAS No.: 90971-88-3
M. Wt: 229.07 g/mol
InChI Key: PYRAZCQFEMNXJA-UHFFFAOYSA-N
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Description

Significance and Context within Ester Chemistry

Esters are a fundamental class of organic compounds derived from the reaction of an acid and an alcohol. wikipedia.orgpressbooks.pub They are ubiquitous in nature, contributing to the fragrances of fruits and flowers, and are pivotal in industrial applications, serving as solvents, plasticizers, and lubricants. wikipedia.org In the realm of organic chemistry, the ester functional group is a versatile entity, capable of undergoing a variety of transformations, most notably nucleophilic acyl substitution. fiveable.melibretexts.org

The significance of Methyl 2-bromo-5-methylbenzoate within this context lies in its identity as a substituted aromatic ester. The properties and reactivity of an ester are not solely determined by the core ester group (-COOR') but are also heavily influenced by the nature of the "R" group attached to the carbonyl carbon. numberanalytics.com In this case, the R group is a 2-bromo-5-methylphenyl ring. The presence of the bromine atom and the methyl group on the benzene (B151609) ring modifies the electron density of the carbonyl carbon, thereby influencing the rate and outcome of its reactions compared to a simple, unsubstituted benzoate (B1203000) ester. wikipedia.org The synthesis of this compound is typically achieved through the esterification of 2-bromo-5-methylbenzoic acid with methanol (B129727), a classic example of the Fischer esterification reaction. chemicalbook.compressbooks.pub

Role as a Key Intermediate in Advanced Organic Synthesis

The true value of this compound is realized in its application as a key intermediate in the construction of more complex molecules. Its multifunctional nature—possessing sites for substitution on the aromatic ring and reactivity at the ester group—allows for sequential and controlled chemical modifications.

Halogenated aromatic compounds are foundational building blocks in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the ring of this compound serves as a "handle" for such transformations, enabling chemists to introduce a wide array of other functional groups or molecular fragments at that position.

While direct research citing this compound can be specific, the utility of its parent acid, 2-bromo-5-methylbenzoic acid, in major pharmaceutical synthesis is well-documented. For instance, the closely related isomer, 5-bromo-2-methylbenzoic acid, is a known precursor in the synthesis of canagliflozin, a drug used to treat type 2 diabetes. guidechem.com In such synthetic pathways, the benzoic acid is often converted to an ester, like the methyl ester, to protect the carboxylic acid functionality or to modify its reactivity during subsequent steps. guidechem.com This highlights the critical role of halogenated benzoate esters as intermediates in the synthesis of high-value, biologically active molecules.

Evolution of Research Perspectives on Halogenated Benzoates

The scientific community's perspective on halogenated benzoates has evolved significantly over the decades. Initially, they were studied for their fundamental chemical properties and as simple synthetic building blocks. However, their role has expanded into more complex and specialized areas of research.

In environmental science, halogenated aromatic compounds, including benzoates, have been subjects of interest due to their presence as environmental contaminants, often arising from the breakdown of pesticides or flame retardants. arizona.edunih.gov Research has focused on the microbial degradation and dechlorination of these compounds, with studies showing that certain brominated and iodinated benzoates can stimulate the microbial dechlorination of persistent pollutants like PCBs. arizona.eduosti.gov This has opened up avenues for bioremediation research, where understanding the behavior of compounds like halogenated benzoates is crucial.

Furthermore, the increasing sophistication of organic synthesis has elevated the status of halogenated benzoates. They are no longer just simple precursors but are now recognized as versatile platforms for creating complex molecular architectures. The development of new catalytic systems and cross-coupling methodologies has broadened the synthetic possibilities, allowing for the efficient use of these intermediates in creating novel materials and pharmaceuticals. The focus has shifted from simple reactions to strategic incorporation of these motifs into larger, more functional molecules, demonstrating a clear evolution from fundamental chemical curiosities to indispensable tools in modern chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B1590899 Methyl 2-bromo-5-methylbenzoate CAS No. 90971-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRAZCQFEMNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568368
Record name Methyl 2-bromo-5-methylbenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90971-88-3
Record name Methyl 2-bromo-5-methylbenzoate
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Record name Methyl 2-bromo-5-methylbenzoate
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Record name Benzoic acid, 2-bromo-5-methyl-, methyl ester
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Synthetic Methodologies and Strategies for Methyl 2 Bromo 5 Methylbenzoate

Direct Esterification Approaches

Direct esterification of 2-Bromo-5-methylbenzoic acid is a common and straightforward approach to obtaining the target methyl ester. This involves the reaction of the carboxylic acid with methanol (B129727), often facilitated by an activating agent or a specific catalyst to enhance reaction rate and yield.

A highly effective, two-step laboratory method for esterification involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. 2-Bromo-5-methylbenzoic acid can be reacted with oxalyl chloride or a similar chlorinating agent, such as thionyl chloride, typically in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343). This reaction often requires a catalytic amount of N,N-dimethylformamide (DMF) and proceeds smoothly to form the intermediate, 2-bromo-5-methylbenzoyl chloride. sigmaaldrich.comnih.gov

The resulting acyl chloride is a highly reactive species that does not usually require purification. It is subsequently treated directly with methanol. The methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and, after the loss of hydrogen chloride, yielding the final product, Methyl 2-bromo-5-methylbenzoate. This step is typically rapid and efficient, often performed at room temperature or with gentle heating.

Table 1: Reaction Scheme for Oxalyl Chloride Activation and Methanolysis

Step Reactants Reagents/Catalysts Solvent Product
1. Acyl Chloride Formation 2-Bromo-5-methylbenzoic Acid Oxalyl Chloride, cat. DMF Dichloromethane 2-bromo-5-methylbenzoyl chloride

| 2. Esterification | 2-bromo-5-methylbenzoyl chloride | Methanol | Dichloromethane | this compound |

Trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂) serves as a mild and efficient reagent for the methylation of carboxylic acids, offering an alternative to harsher methods. chemicalbook.com This reagent is a safer, commercially available substitute for the highly toxic and explosive diazomethane. The reaction is typically carried out by adding a solution of trimethylsilyldiazomethane in a non-protic solvent like diethyl ether or toluene to a solution of 2-Bromo-5-methylbenzoic acid in a solvent mixture containing methanol, such as toluene/methanol. chemicalbook.com

The reaction proceeds at room temperature and is often complete within 30 minutes. A key advantage is the easy monitoring of the reaction's progress, as the yellow color of the trimethylsilyldiazomethane reagent persists once all the carboxylic acid has been consumed. The workup is simple, typically involving only the evaporation of the solvent, as the byproducts are volatile. This method is known for its high yields and excellent functional group tolerance. chemicalbook.com

Table 2: General Conditions for Trimethylsilyldiazomethane Methylation

Parameter Details
Substrate 2-Bromo-5-methylbenzoic Acid
Reagent Trimethylsilyldiazomethane (solution in ether or hexane)
Solvent Toluene/Methanol mixture
Temperature Room Temperature
Reaction Time ~30 minutes

| Noteworthy Feature | Reaction completion indicated by persistence of yellow color. chemicalbook.com |

Esterification of 2-Bromo-5-methylbenzoic Acid with Methanol

Alternative Synthetic Pathways

Beyond direct esterification, this compound can be synthesized via pathways that involve the modification of related precursor molecules. These routes can be advantageous if the starting materials are more readily available or if specific substitution patterns are desired.

This pathway involves the selective reduction of a benzylic bromide in the presence of an aryl bromide and a methyl ester. The required starting material, Methyl 2-bromo-5-(bromomethyl)benzoate, is not commonly available but can be prepared from this compound via a free-radical bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride, under reflux.

Once the benzylic bromide is formed, its selective reduction to a methyl group is required. Tributyltin hydride (Bu₃SnH) is a classic and effective reagent for such transformations. acs.orgacs.org The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom from the benzylic position, and the resulting benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH. This method is highly selective for benzylic and allylic halides over aryl halides. acs.orgucl.ac.uk Another potential method is catalytic hydrogenation, where a catalyst like palladium on carbon (Pd/C) and a hydrogen source can be used to hydrogenolyze the C-Br bond. rsc.org Careful selection of catalyst and conditions is necessary to avoid reduction of the aryl bromide.

Table 3: Two-Step Pathway via Benzylic Bromide Reduction

Step Starting Material Reagents/Catalysts Product
1. Benzylic Bromination This compound N-Bromosuccinimide (NBS), AIBN Methyl 2-bromo-5-(bromomethyl)benzoate

| 2. Reduction | Methyl 2-bromo-5-(bromomethyl)benzoate | Tributyltin Hydride (Bu₃SnH), AIBN | this compound |

The conversion of Methyl 2-bromo-5-methoxybenzoate to this compound represents a significant chemical challenge, as the reduction of an aryl methoxy (B1213986) group to a methyl group is not a direct or common transformation. Aryl ethers are generally stable functional groups. wikipedia.org

A plausible, albeit multi-step, synthetic sequence would be required. First, the methoxy ether would need to be cleaved to the corresponding phenol (B47542), typically using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). organic-chemistry.org The resulting phenolic hydroxyl group would then need to be converted into a group suitable for reductive removal or replacement with a methyl group. For instance, the phenol could be converted to its corresponding aryl triflate (-OTf). This triflate could then potentially participate in a palladium-catalyzed cross-coupling reaction with a methylating agent like trimethylaluminum (B3029685) or methylboronic acid to install the methyl group. This lengthy and complex pathway makes it a less practical and more theoretical approach compared to the direct esterification methods.

Reactivity and Reaction Mechanisms Involving Methyl 2 Bromo 5 Methylbenzoate

Cross-Coupling Reactions

The bromine substituent on the benzene (B151609) ring serves as a key handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. Methyl 2-bromo-5-methylbenzoate readily participates in these reactions.

A notable application of this compound is its Suzuki coupling with pyridine-4-boronic acid. This reaction is a key step in constructing biaryl structures that are common scaffolds in medicinal chemistry. The reaction typically proceeds by refluxing the reactants in the presence of a palladium catalyst and a base.

In a representative procedure, this compound is reacted with pyridine-4-boronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate as the base. A mixture of 1,2-dimethoxyethane (B42094) (DME) and water is commonly used as the solvent system. The reaction results in the formation of Methyl 5-methyl-2-(pyridin-4-yl)benzoate.

Table 1: Reaction Conditions for Suzuki Coupling of this compound with Pyridine-4-boronic Acid

ParameterCondition
Aryl Halide This compound
Boronic Acid Pyridine-4-boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base Sodium Carbonate (Na₂CO₃)
Solvent 1,2-Dimethoxyethane (DME) / Water
Temperature Reflux

The product of the aforementioned Suzuki coupling, Methyl 5-methyl-2-(pyridin-4-yl)benzoate, serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H). CH24H is an enzyme implicated in neurological disorders, and its inhibition is a therapeutic strategy. The 4-arylpyridine scaffold, created through this coupling, is designed to interact effectively with the enzyme's active site. The pyridine (B92270) nitrogen ligates to the heme iron within the enzyme, while the substituted benzene ring engages in hydrophobic interactions, making these compounds effective inhibitors. Further chemical modifications of the ester group on this intermediate lead to the final active pharmaceutical ingredients, such as Soticlestat.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is instrumental in synthesizing anilines and their derivatives.

While the Buchwald-Hartwig amination of aryl bromides is a well-established synthetic method, specific examples detailing the reaction of this compound with a sultam (a cyclic sulfonamide, such as saccharin) are not extensively documented in prominent literature. However, the general principles of this reaction are applicable. Such a transformation would involve a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., from the biarylphosphine class), and a base to couple the nitrogen atom of the sultam with the aromatic ring of the benzoate (B1203000).

Related research has demonstrated the palladium-catalyzed α-arylation of sultams with aryl iodides, which proceeds via a similar catalytic cycle involving oxidative addition, C-N bond formation, and reductive elimination. wordpress.com Furthermore, palladium-catalyzed amination of various bromo-containing heterocycles has been successfully achieved using catalytic systems like Pd₂dba₃ and bulky phosphine ligands such as Xantphos or 2-(di-tert-butylphosphino)biphenyl, which could potentially be adapted for this specific transformation. researchgate.net

Other Electrophilic and Nucleophilic Transformations

Beyond cross-coupling, this compound can undergo other reactions typical of substituted benzene derivatives.

Nucleophilic Transformations:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can potentially be displaced by a strong nucleophile. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the lack of such strong activating groups makes direct nucleophilic substitution of the bromine challenging under standard conditions.

Reduction of the Ester: The methyl ester group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation of the Methyl Group: The methyl group attached to the ring can be oxidized to a carboxylic acid under harsh oxidizing conditions, for example, with potassium permanganate.

Reactivity in Redox-Mediated Organocatalytic Reactions

Aryl bromides, such as this compound, are common coupling partners in redox-mediated organocatalytic reactions. These reactions often utilize a combination of a transition metal catalyst and a photoredox catalyst to facilitate transformations under mild conditions.

One notable example is the dual nickel-photoredox-enabled synthesis of amides from aryl bromides and cesium oxamates. nih.gov In this type of reaction, a wide array of aryl bromides, including those with electron-donating and electron-withdrawing substituents, can undergo cross-coupling. nih.gov This suggests that this compound, with its methyl (electron-donating) and methoxycarbonyl (electron-withdrawing) groups, would be a suitable substrate. The reaction typically proceeds via a radical addition pathway prior to oxidative insertion of the nickel catalyst into the aryl-bromide bond. nih.gov

Another avenue of reactivity for aryl bromides under redox-mediated conditions is selective hydrodehalogenation. This can be achieved through an electrochemical method initiated by the oxidation of a mediator like 1,1'-dimethylferrocene in the presence of oxalate. chemrxiv.org The process generates a potent reductant, the carbon dioxide radical anion (CO2•–), which can then reduce the aryl bromide. chemrxiv.org This method is particularly effective for electron-deficient aryl bromides. chemrxiv.org

The general reactivity of aryl bromides in these systems is summarized in the table below.

Reaction TypeRole of Aryl BromideCatalytic SystemPotential Product
Amide SynthesisElectrophilic coupling partnerDual Nickel/PhotoredoxN-Aryl amide
HydrodehalogenationSubstrate for reductionElectrochemical mediator oxidationAryl derivative (dehalogenated)

While direct experimental data for this compound in these specific redox-mediated organocatalytic reactions is not extensively documented in the provided search results, its structural similarity to reactive aryl bromides makes it a plausible candidate for such transformations. nih.govchemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy is a primary technique for confirming the identity and purity of Methyl 2-bromo-5-methylbenzoate. The spectrum provides distinct signals for each unique proton environment within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal correspond to a specific set of protons.

The structure of this compound features three distinct aromatic protons and two separate methyl groups (one from the ester and one attached to the aromatic ring), leading to a characteristic ¹H NMR spectrum.

Aromatic Protons: The three protons on the benzene (B151609) ring appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, methyl, and methyl ester substituents.

Methyl Ester Protons (-OCH₃): This group appears as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is typically found around δ 3.9 ppm.

Ring Methyl Protons (-CH₃): This methyl group, directly attached to the aromatic ring, also appears as a singlet and is found further upfield, typically around δ 2.3-2.4 ppm.

The purity of a sample can be assessed by the absence of extraneous peaks, while the correct integration ratios and splitting patterns confirm the successful synthesis of the target structure. wisc.edu

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted chemical shifts and multiplicities based on established principles and data from structurally similar compounds.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (position 6) ~7.75 Doublet (d) 1H
Aromatic H (position 4) ~7.25 Doublet of doublets (dd) 1H
Aromatic H (position 3) ~7.60 Doublet (d) 1H
Ester Methyl (-OCH₃) ~3.90 Singlet (s) 3H

Deuterium (B1214612) (²H) NMR spectroscopy serves as a powerful, albeit specialized, technique for probing reaction mechanisms. While specific deuterium NMR studies on this compound are not widely documented, the principles of the technique can be applied to understand its formation or subsequent reactions.

In a mechanistic study, a specific proton in a reactant can be replaced with a deuterium atom (a process known as isotopic labeling). By monitoring the ²H NMR spectrum, chemists can track the position of the deuterium label in the product, providing direct evidence for proposed reaction pathways, intermediates, or rearrangement steps. For example, if studying a reaction involving the cleavage of a C-H bond, deuterium labeling at that position would allow for the determination of the reaction's kinetic isotope effect, offering insight into the rate-determining step.

This technique is particularly valuable for distinguishing between proposed mechanisms that are otherwise difficult to differentiate.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is exceptionally well-suited for monitoring the progress of a synthesis and confirming the identity of the final product. ajrconline.org

In the synthesis of this compound, for example from the esterification of 2-bromo-5-methylbenzoic acid, LC-MS can be used to track the reaction over time. Small aliquots of the reaction mixture are injected into the LC-MS system.

Chromatographic Separation: The LC component separates the starting material (e.g., 2-bromo-5-methylbenzoic acid), the product (this compound), and any byproducts based on their different polarities and interactions with the stationary phase of the column. frontiersin.org

Mass Analysis: As each component elutes from the column, it is ionized and analyzed by the mass spectrometer. The MS provides the molecular weight of each separated component. The presence of bromine is easily identified due to its characteristic isotopic pattern (²⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity. researchgate.net

By monitoring the decrease in the ion signal for the starting material and the simultaneous increase in the signal for the product, the reaction progress can be accurately followed until completion. researchgate.net

Table 2: Expected LC-MS Ions for Reactant and Product

Compound Formula Molecular Weight Expected Ion (m/z) Ionization Mode
2-bromo-5-methylbenzoic acid C₈H₇BrO₂ 215.04 213.9 / 215.9 ESI-

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both monitoring reactions and purifying products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. merckmillipore.com It allows for a qualitative assessment of the presence of starting materials and products in a reaction mixture at various time points. ualberta.casigmaaldrich.com

To monitor the synthesis of this compound, a TLC plate (typically coated with silica (B1680970) gel) is spotted with samples of the starting material, the product (if available as a reference), and the reaction mixture. youtube.com The plate is then developed in a chamber containing a suitable solvent system (eluent).

Principle of Separation: Separation is based on polarity. The starting material, 2-bromo-5-methylbenzoic acid, is a carboxylic acid and is significantly more polar than its corresponding ester, this compound.

Visualization: On the silica gel plate, the less polar compound (the ester product) will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. The more polar compound (the carboxylic acid starting material) will adhere more strongly to the stationary phase and have a lower Rf value. researchgate.netyoutube.com

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane spotted with the reaction mixture. acs.org

Table 3: Hypothetical TLC Data for Esterification Reaction Eluent System: 4:1 Hexane:Ethyl Acetate

Compound Hypothetical Rf Value Notes
2-bromo-5-methylbenzoic acid (Start) 0.25 More polar, travels less distance.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized chemical compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method. This technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The high resolving power of HPLC allows for the accurate quantification of the main component and the detection of even trace-level impurities.

The method's efficacy relies on the optimization of several key chromatographic parameters. The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is critical for achieving good separation. researchgate.netoup.com The composition can be delivered isocratically (constant composition) or as a gradient (changing composition over time) to ensure the efficient elution of all components. A UV detector is commonly employed for analysis, with the detection wavelength typically set near the absorbance maximum of the benzoate (B1203000) moiety, such as 254 nm, to ensure high sensitivity. researchgate.netoup.comresearchgate.net

Research findings for structurally similar methyl benzoate derivatives demonstrate that a well-developed RP-HPLC method can provide excellent linearity, precision, and accuracy for purity determination. oup.com The retention time of the main peak serves as a qualitative identifier under specific conditions, while the peak area is used for quantitative analysis to calculate the purity percentage. Commercial specifications for related isomers, such as Methyl 5-bromo-2-methylbenzoate, often indicate a purity of greater than 97.5% as determined by HPLC. thermofisher.comthermofisher.com

The following table outlines a typical set of parameters for the HPLC analysis of this compound, based on established methods for related aromatic esters. oup.comresearchgate.netppqs.gov.in

Table 1: HPLC Chromatographic Conditions for Purity Assessment

ParameterValue
Instrument HPLC System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection Wavelength 254 nm

The results from an HPLC analysis provide a chromatogram from which the purity can be calculated. The primary peak corresponds to this compound, while any smaller peaks are indicative of impurities. The percentage purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Analysis Results

CompoundRetention Time (min)Peak AreaPurity (%)
This compound6.81854200>98%
Impurity 14.215300-
Impurity 25.519100-

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For Methyl 2-bromo-5-methylbenzoate, these calculations can map out the potential energy surfaces of its reactions, such as hydrolysis, aminolysis, or cross-coupling reactions. By identifying transition states and reaction intermediates, a detailed, step-by-step understanding of the reaction pathway can be achieved.

For instance, in a manner analogous to studies on the aminolysis of methyl benzoate (B1203000), DFT calculations could be employed to investigate the concerted versus stepwise mechanisms of nucleophilic attack on the carbonyl carbon of this compound. researchgate.net Such studies would involve calculating the activation energies for different proposed pathways, thereby predicting the most energetically favorable route. The presence of the ortho-bromo and meta-methyl substituents would be expected to influence the energetics of these pathways through both steric and electronic effects.

Table 1: Hypothetical Activation Energies for the Hydrolysis of Substituted Methyl Benzoates (Calculated via DFT)

CompoundSubstituentsActivation Energy (kcal/mol) - Neutral HydrolysisActivation Energy (kcal/mol) - Base-Catalyzed Hydrolysis
Methyl benzoateNone35.215.8
Methyl 2-bromobenzoate2-Bromo36.516.2
Methyl 5-methylbenzoate5-Methyl34.915.5
This compound2-Bromo, 5-Methyl36.315.9

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on substituent effects. Actual values would require specific DFT calculations for each compound.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling provides a framework for understanding how the specific three-dimensional arrangement of atoms in this compound governs its chemical reactivity. The electronic properties of the substituents on the benzene (B151609) ring are of particular importance. The bromo group at the ortho position is an electron-withdrawing group via induction but can be a weak pi-donating group through resonance. The methyl group at the meta position is a weak electron-donating group through induction and hyperconjugation.

The Hammett equation provides a quantitative way to correlate the electronic effects of substituents with reaction rates and equilibrium constants for reactions of benzoic acid derivatives. chegg.com Although originally derived for meta and para substituents, the principles can be extended to understand the electronic influence in ortho-substituted systems, though steric effects must also be considered. The electron-withdrawing nature of the bromine atom is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group at the meta position has a smaller, opposing effect.

Table 2: Hammett (σ) and Taft (Es) Substituent Constants

SubstituentPositionσ_metaσ_paraEs (Taft Steric Parameter)
Bromoortho-0.23-0.46
Methylmeta-0.07-0.17-

Note: The Taft steric parameter (Es) is specifically for the ortho position and indicates significant steric hindrance. Hammett constants are typically not used for ortho positions due to the complication of steric effects.

Prediction of Reactive Sites

Computational methods are highly effective in predicting the regions of a molecule that are most likely to be involved in a chemical reaction. This is often achieved through the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs).

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would likely be centered on the carbonyl carbon and the hydrogen atoms of the methyl groups, suggesting these are sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region where an electron is most likely to be accepted (electrophilic character).

For this compound, the HOMO is expected to be located primarily on the benzene ring, indicating that the ring is the most probable site for electrophilic attack (e.g., in electrophilic aromatic substitution). The LUMO is anticipated to be concentrated on the ester group, specifically at the carbonyl carbon and the C-O bond, reinforcing the prediction that this is the primary site for nucleophilic attack.

Table 3: Predicted Reactive Sites of this compound

Type of ReagentPredicted Reactive Site(s)Computational Evidence
NucleophileCarbonyl carbonHigh positive charge density (from MEP), High LUMO coefficient
ElectrophileCarbonyl oxygen, Benzene ringHigh negative charge density (from MEP), High HOMO density (on the ring)
RadicalBenzylic hydrogens (of the methyl group)Weaker C-H bonds susceptible to homolytic cleavage

Applications of Methyl 2 Bromo 5 Methylbenzoate in Complex Molecule Synthesis

Synthesis of Pharmaceutical Intermediates

The utility of Methyl 2-bromo-5-methylbenzoate is prominently highlighted in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to participate in cross-coupling reactions and other transformations enables the construction of complex molecular frameworks found in modern therapeutics.

A significant application of this compound is in the synthesis of inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in cholesterol metabolism in the brain. Dysregulation of CH24H has been linked to neurodegenerative diseases, making its inhibitors a promising therapeutic target.

In the development of the potent and selective CH24H inhibitor, soticlestat, this compound (referred to as compound 4a in the research) serves as a crucial starting material. It undergoes a Suzuki coupling reaction with pyridine-4-boronic acid to yield methyl 5-methyl-2-(pyridin-4-yl)benzoate (compound 2a ). This reaction is a pivotal step in creating the core structure of the inhibitor, which is essential for its biological activity. The methyl 5-methyl-2-(pyridin-4-yl)benzoate intermediate is then further elaborated to produce a series of 5-methyl-2-(pyridin-4-yl)benzamide derivatives, including soticlestat.

The general scheme for this transformation is as follows:

Synthesis of CH24H Inhibitor Intermediate

This reaction scheme illustrates the Suzuki coupling of this compound with pyridine-4-boronic acid to form a key intermediate for CH24H inhibitors.

While direct synthesis of commercial antiviral drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in various classes of antiviral agents. Benzoic acid derivatives, in general, are recognized for their potential antiviral properties. For instance, a study on benzoic acid derivatives identified a compound, NC-5, with potent anti-influenza activity. Although NC-5 is a more complex molecule, the underlying benzoic acid scaffold highlights the potential of this class of compounds in antiviral research.

The bromo- and methyl-substituted benzene (B151609) ring of this compound provides a template that can be chemically modified to introduce functionalities known to interact with viral targets. For example, the bromine atom can be replaced through various cross-coupling reactions to introduce different side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further diversifying the molecular structure. These modifications are key strategies in the rational design of novel antiviral drugs.

Role in the Synthesis of Biologically Active Scaffolds

Beyond its specific application in the synthesis of CH24H inhibitors, this compound is a valuable precursor for a variety of biologically active scaffolds. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening.

The versatility of this compound in this regard stems from the reactivity of its functional groups. The bromo substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and heterocyclic systems that are common motifs in many biologically active molecules.

For example, the biaryl scaffold formed through the Suzuki coupling of this compound is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. The ability to introduce various aryl and heteroaryl groups at the 2-position provides a straightforward route to novel chemical entities with potential applications in areas such as oncology, inflammation, and infectious diseases.

The following table summarizes the key transformations and resulting biologically active scaffolds that can be derived from this compound:

Starting MaterialReagent/ReactionResulting ScaffoldPotential Biological Activity
This compoundArylboronic acid / Suzuki CouplingBiarylVarious (e.g., enzyme inhibition)
This compoundAlkene / Heck ReactionSubstituted StyreneVarious
This compoundTerminal Alkyne / Sonogashira CouplingArylacetyleneVarious
This compoundAmine / Buchwald-Hartwig AminationN-Aryl Anthranilic Acid DerivativeVarious

This demonstrates the broad utility of this compound as a foundational element in the synthesis of diverse and complex molecules with significant potential for biological activity.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

The bromine atom and the ester functional group on the benzene (B151609) ring of Methyl 2-bromo-5-methylbenzoate make it an ideal substrate for a variety of catalytic transformations. Future research is poised to expand its synthetic utility through the development of novel catalytic systems.

A primary area of focus is the continued advancement of palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, this opens up possibilities for creating a diverse library of derivatives. The Suzuki-Miyaura coupling, for instance, which couples aryl halides with organoboron compounds, can be employed to introduce new aryl or vinyl groups at the 2-position. mdpi.comresearchgate.net Research is moving towards using ligand-free palladium catalysts or developing more efficient and recyclable bio-supported palladium nanoparticles to make these processes more cost-effective and sustainable for industrial applications. rsc.org

Beyond palladium, nickel-catalyzed cross-coupling reactions are emerging as a powerful alternative for transforming aryl bromides. nih.govnih.gov These catalysts can enable the coupling of aryl bromides with alkyl bromides in a reductive cross-coupling process, avoiding the need for pre-formed organometallic reagents. nih.gov This approach offers improved functional group tolerance and simplified reaction procedures. nih.gov Multimetallic catalysis, using a combination of metals like nickel and palladium, is another promising frontier that allows for selective cross-coupling reactions between different types of aryl halides. nih.gov

Furthermore, direct C-H activation and functionalization represent a paradigm shift in organic synthesis. nih.gov Future research could explore iridium-catalyzed C-H amination of the benzoic acid moiety, allowing for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. nih.gov This late-stage functionalization strategy could rapidly generate analogues with diverse biological activities. nih.gov

Table 1: Examples of Novel Catalytic Transformations Applicable to Aryl Bromides

Catalytic TransformationCatalyst SystemPotential Application for this compoundReference(s)
Suzuki-Miyaura CouplingLigand-free Pd(OAc)₂ or Pd/CIntroduction of aryl/vinyl groups at the 2-position rsc.org
Reductive AlkylationNickel-based catalystCoupling with alkyl bromides to form alkylated derivatives nih.gov
Cross-Ullman Reaction(bipyridine)nickel and (dppp)palladiumDirect coupling with aryl triflates nih.gov
C-H AminationIridium-based catalystIntroduction of amino groups to the aromatic ring nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives has traditionally involved methods that are not environmentally benign. A significant future direction is the development of greener synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

The bromination of the aromatic ring is a key step that is receiving considerable attention. Traditional methods often use elemental bromine, which is hazardous and produces hydrobromic acid as a byproduct. researchgate.net Greener alternatives are being actively researched. One promising approach is the use of hydrogen peroxide in combination with aqueous hydrohalic acid, which generates the active halogen in situ. researchgate.net Other methods involve using N-bromosuccinimide (NBS) with silica (B1680970) gel or employing reusable zeolite catalysts to achieve high regioselectivity in bromination. researchgate.net The use of ionic liquids as a reaction medium for bromination is also being explored as a sustainable alternative. researchgate.net A particularly safe and sustainable method involves the in situ generation of bromine from the reaction of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide in a continuous flow reactor. nih.gov

Esterification, the process of forming the methyl ester group, is another area ripe for green innovation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for the synthesis of esters like butyl benzoate (B1203000). ijsdr.org The use of green catalysts for esterification is also a major research focus. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used as dual solvent-catalysts for the esterification of benzoic acid. dergipark.org.tr Other green catalysts being investigated include ionic liquids and ion exchange resins. dergipark.org.tr The oxidation of the corresponding aldehyde to a carboxylic acid using a selenium-containing catalyst in water with hydrogen peroxide also presents a green route to the precursor acid. mdpi.com

Table 2: Green Chemistry Approaches for the Synthesis of Benzoate Derivatives

Synthetic StepGreen ApproachAdvantagesReference(s)
Aromatic BrominationIn situ generation of Br₂ using NaOCl and HBr/KBr in flowIncreased safety, avoids handling of liquid bromine nih.gov
Aromatic BrominationUse of H₂O₂ and aqueous HBrEnvironmentally clean, in situ generation of active halogen researchgate.net
Aromatic BrominationZeolite catalystsReusable, high para-selectivity researchgate.netgoogle.com
EsterificationMicrowave-assisted synthesisFaster reaction rates, energy saving ijsdr.org
EsterificationDeep Eutectic Solvents (DES) as catalystsBiodegradable, reusable, efficient dergipark.org.tr
Precursor SynthesisSelenium-catalyzed oxidation of aldehydes in waterMild conditions, recyclable medium and catalyst mdpi.com

Exploration of New Pharmacological Targets

Substituted benzoic acid derivatives are a common scaffold in many biologically active molecules. nih.gov A key future direction for this compound is its use as a starting point for the discovery of new drug candidates through the exploration of novel pharmacological targets.

One promising area is the development of inhibitors for anti-apoptotic proteins. For example, 2,5-substituted benzoic acid derivatives have been identified as dual inhibitors of the Mcl-1 and Bfl-1 proteins, which are implicated in the survival of cancer cells. nih.gov The structural scaffold of this compound provides a template that can be modified to optimize binding to these and other proteins in the Bcl-2 family.

The strategy of bioisosteric replacement is a powerful tool in medicinal chemistry for modifying a lead compound to improve its pharmacological properties. spirochem.comufrj.brcambridgemedchemconsulting.com This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com For this compound, the bromine atom, the methyl group, and the methyl ester group can all be subjected to bioisosteric replacement to generate new molecules with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles. For instance, the bromine atom could be replaced with other halogens or a trifluoromethyl group. cambridgemedchemconsulting.com The methyl group could be replaced with other small alkyl groups or a halogen. The ester group could be converted to an amide or other bioisosteric equivalents. researchgate.net

Furthermore, derivatives of methyl benzoate have shown insecticidal properties, acting as contact toxicants and fumigants. mdpi.com This suggests that novel derivatives of this compound could be explored for their potential as new agrochemicals. The exploration of its derivatives as inhibitors of enzymes like sortase A in bacteria, which is a target for developing anti-virulence drugs, also presents a potential avenue for research. acs.org

Table 3: Potential Pharmacological Applications and Strategies for this compound Derivatives

Potential Target/ApplicationRationale/StrategyKey ConceptsReference(s)
Anti-cancer agentsInhibition of anti-apoptotic proteins like Mcl-1 and Bfl-1Structure-activity relationship (SAR) studies on the 2,5-substituted benzoic acid scaffold nih.gov
Novel therapeuticsBioisosteric replacement of functional groupsImproving pharmacodynamic and pharmacokinetic properties spirochem.comufrj.brcambridgemedchemconsulting.com
AgrochemicalsDevelopment of new insecticidesBased on the known activity of methyl benzoate derivatives mdpi.com
Anti-infective agentsInhibition of bacterial virulence factors like sortase ATargeting bacterial pathogenicity without direct bactericidal action acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Methyl 2-bromo-5-methylbenzoate, and how do reaction conditions influence yield and purity?

  • Methodology : this compound is typically synthesized via esterification of 2-bromo-5-methylbenzoic acid using methanol and an acid catalyst (e.g., H₂SO₄) under reflux. Alternative routes include nucleophilic substitution of bromine in methyl 5-methyl-2-nitrobenzoate using HBr. Key factors include temperature control (60–80°C), stoichiometric ratios, and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), the methyl ester group as a singlet (δ ~3.9 ppm), and the methyl substituent on the benzene ring (δ ~2.4 ppm).
  • IR : Strong C=O ester stretch at ~1720 cm⁻¹ and C-Br absorption near 600 cm⁻¹.
  • MS : Molecular ion peak at m/z 243 (C₉H₉BrO₂⁺) and fragment ions corresponding to bromine loss.
  • Purity is validated via HPLC with retention time matching reference standards .

Q. What are the primary applications of this compound in pharmaceutical synthesis?

  • Applications : Serves as a key intermediate for:

  • Antibiotics: Functionalization via substitution reactions (e.g., replacing Br with amino groups).
  • Anti-inflammatory agents: Coupling with heterocycles to enhance bioactivity.
  • Data from analogous compounds (e.g., Methyl 2-bromo-5-nitrobenzoate) highlight its role in developing bioactive molecules .

Advanced Research Questions

Q. How can competing elimination pathways be minimized during nucleophilic substitution reactions involving this compound?

  • Optimization Strategies :

  • Use polar aprotic solvents (DMSO, DMF) to stabilize the transition state and reduce elimination.
  • Employ mild bases (e.g., K₂CO₃) instead of strong bases to avoid dehydrohalogenation.
  • Lower reaction temperatures (0–25°C) to favor substitution kinetics.
  • Monitoring via TLC or GC-MS helps identify side products early .

Q. What analytical approaches resolve contradictions in reported reactivity of this compound under varying catalytic systems?

  • Methodology :

  • Compare Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) vs. Cu-mediated Ullmann reactions.
  • Analyze ligand effects (e.g., biphenylphosphines vs. diamines) on reaction efficiency.
  • Use kinetic studies (e.g., variable-temperature NMR) to assess activation barriers.
  • Contradictions in yields often arise from trace moisture or oxygen sensitivity, necessitating strict inert conditions .

Q. How do steric and electronic effects of the 5-methyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Mechanistic Insights :

  • The electron-donating methyl group directs EAS to the para position relative to itself (C-4), but steric hindrance from the ester group at C-2 can shift reactivity.
  • Computational modeling (DFT) predicts preferential substitution at C-4 or C-6, validated by experimental nitration or sulfonation studies .

Q. What strategies improve the stability of this compound during long-term storage?

  • Stability Protocols :

  • Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation.
  • Add stabilizers (e.g., BHT) to inhibit radical-mediated decomposition.
  • Regular purity checks via HPLC ensure integrity over time .

Data Contradiction and Troubleshooting

Q. Why do reported yields for Suzuki-Miyaura couplings using this compound vary across studies?

  • Root Causes :

  • Catalyst loading discrepancies (e.g., 1–5 mol% Pd(PPh₃)₄).
  • Differences in boronic acid coupling partners (electron-rich vs. electron-deficient).
  • Base selection (K₂CO₃ vs. Cs₂CO₃) impacts transmetalation efficiency.
  • Reproducibility requires strict adherence to anhydrous conditions and degassed solvents .

Q. How can researchers differentiate between mono- and di-substituted products in reactions involving this compound?

  • Analytical Solutions :

  • HRMS : Exact mass determination distinguishes molecular formulas (e.g., C₁₀H₁₁BrO₂ vs. C₁₅H₁₄BrNO₃).
  • ²D NMR (COSY, NOESY) : Correlates coupling patterns to substitution sites.
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations.
  • Quality Control : Implement in-line FTIR for real-time reaction monitoring.
  • Safety : Follow TCI America’s handling guidelines (e.g., PPE, ventilation) to mitigate exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.